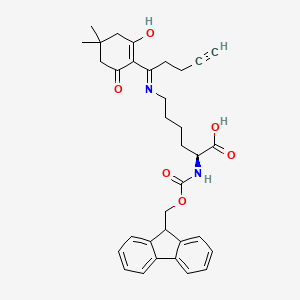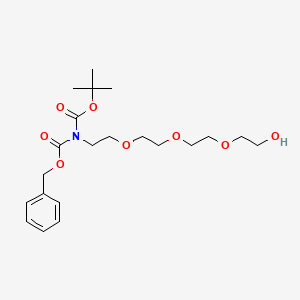
(2R,4R) H-Pro(4-N3) HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R) H-Pro(4-N3) HCl, also known as (2R,4R)-2-hydroxy-4-methylproline hydrochloride, is a synthetic amino acid derivative that has been studied for its potential therapeutic applications. This compound is synthesized through a multi-step process involving the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde and subsequent hydrolysis of the resulting Schiff base. This compound is of particular interest due to its ability to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, (2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes.
Scientific Research Applications
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential therapeutic applications. This compound has been investigated for its ability to modulate various biochemical and physiological processes. For example, it has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
Mechanism of Action
(2R,4R) H-Pro(4-N3) HCl has been studied for its ability to modulate various biochemical and physiological processes. This compound is thought to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids.
Biochemical and Physiological Effects
(2R,4R) H-Pro(4-N3) HCl has been studied for its potential to modulate various biochemical and physiological processes. For example, this compound has been studied for its potential to act as a prodrug, which allows it to be converted into active metabolites in the body. Additionally, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and its potential to inhibit the activity of enzymes involved in the metabolism of lipids. Additionally, this compound has been studied for its potential to modulate the activity of various neurotransmitters, including serotonin and dopamine.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2R,4R) H-Pro(4-N3) HCl in laboratory experiments is that it is relatively easy to synthesize. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is relatively expensive and may be difficult to obtain in large quantities.
Future Directions
There are several potential future directions that could be explored with (2R,4R) H-Pro(4-N3) HCl. For example, further research could be conducted to better understand the mechanism of action of this compound and to identify potential therapeutic applications. Additionally, research could be conducted to explore the potential of this compound to modulate the activity of various neurotransmitters. Furthermore, research could be conducted to explore the potential of this compound to modulate the activity of enzymes involved in the metabolism of drugs and lipids. Finally, research could be conducted to explore the potential of this compound to be used as a prodrug.
Synthesis Methods
The synthesis of (2R,4R) H-Pro(4-N3) HCl involves the condensation of 2-amino-4-methylpentanoic acid with 4-nitrobenzaldehyde. This reaction is conducted in a basic solution of sodium hydroxide and yields a Schiff base. This Schiff base is then hydrolyzed with hydrochloric acid to yield (2R,4R) H-Pro(4-N3) HCl.
properties
IUPAC Name |
(2R,4R)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVURXEMVHARMIF-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)N=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R) H-Pro(4-N3) HCl | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














